TNF-alpha-IN-1 - 444287-49-4

TNF-alpha-IN-1

Catalog Number: EVT-2617167
CAS Number: 444287-49-4
Molecular Formula: C16H14ClN3O5
Molecular Weight: 363.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tumor necrosis factor alpha is produced primarily by macrophages, but it can also be secreted by other immune cells such as lymphocytes and mast cells. The compound Tumor Necrosis Factor Alpha Inhibitor-1 is synthesized through various chemical methods aimed at creating effective inhibitors that can disrupt the signaling pathways activated by tumor necrosis factor alpha.

Classification

Tumor Necrosis Factor Alpha Inhibitor-1 falls under the category of therapeutic agents known as cytokine inhibitors. These agents are crucial in treating conditions characterized by excessive inflammatory responses, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Analysis

Methods

The synthesis of Tumor Necrosis Factor Alpha Inhibitor-1 involves several advanced chemical techniques. One common method is native chemical ligation, which allows for the assembly of peptide segments into a functional protein. This method is particularly useful for creating complex structures that mimic natural proteins.

Technical Details

The synthesis typically starts with the production of peptide fragments that correspond to specific sequences within the tumor necrosis factor alpha structure. These fragments undergo purification and are then ligated together under controlled conditions to ensure proper folding and functionality. High-performance liquid chromatography (HPLC) is often employed to monitor the purity and yield of the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of Tumor Necrosis Factor Alpha Inhibitor-1 can be characterized by its three-dimensional conformation, which is essential for its interaction with tumor necrosis factor alpha. The inhibitor typically features a core structure that mimics the binding sites of natural ligands, allowing it to effectively compete for receptor binding.

Data

The structural data can be obtained from crystallography studies or computational modeling techniques, which provide insights into the binding affinities and specific interactions between the inhibitor and its target.

Chemical Reactions Analysis

Reactions

Tumor Necrosis Factor Alpha Inhibitor-1 undergoes various chemical reactions during its synthesis, including oxidation and ligand binding. The oxidation process is crucial for forming disulfide bonds that stabilize the protein structure.

Technical Details

Reactions are carefully controlled to avoid misfolding or aggregation of the synthesized proteins. Techniques such as mass spectrometry and NMR spectroscopy are employed to analyze reaction products and confirm structural integrity.

Mechanism of Action

Process

The mechanism of action for Tumor Necrosis Factor Alpha Inhibitor-1 involves binding to tumor necrosis factor alpha, preventing it from interacting with its receptors on target cells. This inhibition leads to a reduction in inflammatory signaling cascades, thereby alleviating symptoms associated with excessive inflammation.

Data

Experimental data demonstrate that effective inhibitors can significantly decrease levels of pro-inflammatory cytokines in vitro and in vivo models, showcasing their potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

Tumor Necrosis Factor Alpha Inhibitor-1 typically exhibits properties such as solubility in aqueous solutions, stability under physiological conditions, and a specific melting point that indicates its purity and structural integrity.

Chemical Properties

Chemically, this compound may display characteristics such as pH stability, resistance to enzymatic degradation, and specific reactivity with biological macromolecules. Analytical techniques like UV-Vis spectroscopy and fluorescence spectroscopy are often used to characterize these properties.

Applications

Scientific Uses

Tumor Necrosis Factor Alpha Inhibitor-1 has significant applications in research and clinical settings. It is primarily used in:

  • Therapeutic Development: As a candidate for treating autoimmune diseases by modulating inflammatory responses.
  • Research Studies: To investigate the role of tumor necrosis factor alpha in various pathological conditions.
  • Drug Discovery: As a lead compound for developing more potent inhibitors targeting tumor necrosis factor alpha signaling pathways.
Molecular Mechanisms of TNF-α Signaling and Inhibition

Tumor Necrosis Factor-Alpha Signaling Pathways: Tumor Necrosis Factor Receptor 1 and Tumor Necrosis Factor Receptor 2 Activation Dynamics

Tumor Necrosis Factor-alpha (TNF-α) initiates distinct cellular responses through two receptors: Tumor Necrosis Factor Receptor 1 (TNFR1), expressed ubiquitously, and Tumor Necrosis Factor Receptor 2 (TNFR2), restricted primarily to immune and endothelial cells. TNFR1 activation by soluble TNF-α (sTNF-α) triggers the assembly of Complex I at the plasma membrane, involving the recruitment of Tumor Necrosis Factor Receptor Type 1-Associated Death Domain Protein (TRADD), Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), TNF Receptor-Associated Factor 2 (TRAF2), and cellular Inhibitor of Apoptosis Proteins (cIAP1/2). This complex propagates pro-survival and inflammatory signals via Nuclear Factor-Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways [1] [8]. In contrast, TNFR2 responds preferentially to transmembrane TNF-α (tmTNF-α) and directly recruits TRAF2-cIAP complexes, driving rapid NF-κB activation and tissue-regenerative responses without a death domain adapter [8].

Activation kinetics differ fundamentally: TNFR1 signaling shifts from membrane-bound Complex I to cytosolic Complex II (containing Fas-Associated Death Domain Protein (FADD) and Caspase-8), which initiates apoptosis when NF-κB signaling is impaired. TNFR2 activation transiently potentiates NF-κB while antagonizing TNFR1-induced cytotoxicity through TRAF2-mediated depletion of cytosolic RIPK1 [8].

Table 1: Core Functional Dichotomies Between Tumor Necrosis Factor Receptor 1 and Tumor Necrosis Factor Receptor 2

FeatureTNFR1TNFR2
ExpressionUbiquitousImmune/endothelial cells
Primary LigandSoluble Tumor Necrosis Factor-alphaTransmembrane Tumor Necrosis Factor-alpha
Key AdaptersTumor Necrosis Factor Receptor Type 1-Associated Death Domain Protein, Receptor-Interacting Serine/Threonine-Protein Kinase 1TNF Receptor-Associated Factor 2
Dominant SignalingPro-inflammatory, apoptotic/necroptoticPro-survival, immunomodulatory
Complex FormationSequential (Complex I → Complex II)Transient plasma membrane complex

Structural Basis of Tumor Necrosis Factor-Alpha–Receptor Interactions and Inhibitor Targeting

TNF-α binds its receptors as a homotrimer, engaging cysteine-rich domains (CRDs) in TNFR1 or TNFR2. Crystallography reveals that sTNF-α interacts with CRD2 and CRD3 of TNFR1, while tmTNF-α adopts a more rigid conformation that preferentially stabilizes TNFR2’s pre-ligand binding assembly domain (PLAD) [4] [8]. This structural divergence underpins ligand bias: tmTNF-α activates TNFR2 with 10-fold higher efficacy than sTNF-α due to membrane proximity and avidity effects [8].

TNF-alpha-IN-1 exploits these dynamics by sterically blocking the TNF-α trimer interface, preventing conformational changes required for receptor engagement. Biochemical assays confirm it disrupts the TNF-α–TNFR1 complex with half-maximal inhibitory concentration values of ≤100 nM, while partially preserving tmTNF-α–TNFR2 interactions [7] [8]. This selectivity arises from its asymmetric binding pocket, which accommodates sTNF-α’s flexible loops but clashes with tmTNF-α’s membrane-proximal stalk region [4].

Role of TNF-Alpha-IN-1 in Modulating Nuclear Factor-Kappa B and Mitogen-Activated Protein Kinase Pathways

TNF-alpha-IN-1 suppresses canonical NF-κB activation by preventing Tumor Necrosis Factor Receptor Type 1-Associated Death Domain Protein–TRAF2 recruitment. In macrophages, this reduces Inhibitor of Nuclear Factor Kappa B Kinase phosphorylation, stabilizing Inhibitor of Kappa B and sequestering NF-κB in the cytoplasm [1] [8]. Consequently, NF-κB target genes (Interleukin 6, Interleukin 8, Intercellular Adhesion Molecule 1) are downregulated by >70% in cellular models [1].

The compound concurrently inhibits MAPK cascades by destabilizing Receptor-Interacting Serine/Threonine-Protein Kinase 1–TRAF2 complexes. Without phosphorylation by Transforming Growth Factor Beta-Activated Kinase 1, Mitogen-Activated Protein Kinase Kinase Kinase 1 fails to activate c-Jun N-Terminal Kinase and p38, reducing Activator Protein 1-driven transcription [1] [8]. In vitro, TNF-alpha-IN-1 reduces lipopolysaccharide-induced c-Jun N-Terminal Kinase phosphorylation by 60–80%, attenuating stress-response and pro-inflammatory cytokine synthesis [1].

Inhibition of Pro-Inflammatory Complex Formation

TNF-alpha-IN-1 disrupts cytosolic death-inducing signaling complexes by impeding Receptor-Interacting Serine/Threonine-Protein Kinase 1 ubiquitination. Under NF-κB-deficient conditions, non-ubiquitinated Receptor-Interacting Serine/Threonine-Protein Kinase 1 dissociates from TNFR1 and assembles Complex IIb (Receptor-Interacting Serine/Threonine-Protein Kinase 1–Receptor-Interacting Serine/Threonine-Protein Kinase 3–Mixed Lineage Kinase Domain-Like Pseudokinase) or Complex IIa (Fas-Associated Death Domain Protein–Caspase-8). TNF-alpha-IN-1 stabilizes linear ubiquitin chain assembly complex, promoting Receptor-Interacting Serine/Threonine-Protein Kinase 1 proteasomal degradation and reducing necrosome formation by 90% [1] [8].

Table 2: TNF-Alpha-IN-1 Effects on Pro-Inflammatory Complexes

ComplexKey ComponentsInhibition MechanismFunctional Outcome
Complex ITumor Necrosis Factor Receptor Type 1-Associated Death Domain Protein, Receptor-Interacting Serine/Threonine-Protein Kinase 1, TNF Receptor-Associated Factor 2Blocked Tumor Necrosis Factor-alpha bindingReduced NF-κB/MAPK activation
Complex IIaFas-Associated Death Domain Protein, Caspase-8Receptor-Interacting Serine/Threonine-Protein Kinase 1 depletionImpaired apoptosis
Complex IIbReceptor-Interacting Serine/Threonine-Protein Kinase 1, Receptor-Interacting Serine/Threonine-Protein Kinase 3, Mixed Lineage Kinase Domain-Like PseudokinaseDisrupted necrosome assemblySuppressed necroptosis

Differential Effects on Soluble vs. Transmembrane Tumor Necrosis Factor-Alpha Isoforms

TNF-alpha-IN-1 exhibits 5-fold greater efficacy against sTNF-α compared to tmTNF-α. This stems from sTNF-α’s dependence on fluid-phase diffusion for TNFR1 clustering, which TNF-alpha-IN-1 blocks via competitive inhibition [4] [8]. tmTNF-α, however, signals through juxtacrine mechanisms that sustain TNFR2 activation even with inhibitor exposure. In T cells, TNF-alpha-IN-1 reduces sTNF-α-mediated TNFR1 internalization by 85% but preserves tmTNF-α–TNFR2 interactions necessary for regulatory T-cell expansion [4].

Proteolytic shedding of tmTNF-α by TNF-α-Converting Enzyme (TACE/ADAM17) amplifies sTNF-α pools. TNF-alpha-IN-1 indirectly suppresses TACE activity by inhibiting p38 MAPK, reducing tmTNF-α conversion and soluble receptor release [4]. Consequently, bioavailable sTNF-α decreases by 50–70% in ex vivo models, while tmTNF-α remains stable, shifting signaling bias toward TNFR2-mediated immunoregulation [8].

Properties

CAS Number

444287-49-4

Product Name

TNF-alpha-IN-1

IUPAC Name

2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide

Molecular Formula

C16H14ClN3O5

Molecular Weight

363.75

InChI

InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23)

InChI Key

XRAYWKDMFVKUTJ-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.